
2-Cyanocinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyanocinnamate is conjugate base of 2-cyanocinnamic acid. It is a conjugate base of a 2-cyanocinnamic acid.
Wissenschaftliche Forschungsanwendungen
Chiral 2-Cyanocinnamates in Organic Synthesis
Chiral 2-cyanocinnamates are valuable in organic synthesis, particularly for producing α-substituted phenylalanine precursors. These compounds react with L-selectride® to form an intermediate enolate, which is then trapped with different halides. This process yields excellent chemical yields and good diastereomeric excess (Cativiela, Díaz-de-Villegas, & Gálvez, 1992).
Affinity Chromatography in Biochemistry
2-Cyanocinnamate is employed in affinity chromatography for purifying proteins from bovine heart mitochondria. It's linked to Sepharose 4B and used to isolate monocarboxylate and alpha-ketoglutarate carriers, leading to insights into mitochondrial transport mechanisms (Bolli, Nałęcz, & Azzi, 1989).
Asymmetric Diels-Alder Reactions
(E)-2-cyanocinnamates are utilized in asymmetric Diels-Alder reactions with cyclopentadiene. This process, catalyzed by TiCl4, allows for the synthesis of enantiomerically pure cycloadducts, contributing significantly to the field of asymmetric organic synthesis (Cativiela et al., 1992).
Synthesis of Amino Acid Derivatives
Methyl α-cyanocinnamate is used in the Diels-Alder reaction with cyclopentadiene as a key step in synthesizing 2-amino-3-phenylnorbornane-2-carboxylic acids, showcasing its role in creating complex organic compounds (Avenoza, Cativiela, Mayoral, & Roy, 1989).
Metabolic Studies
2-Cyanocinnamate is used in metabolic studies, specifically in investigating the metabolism of methyl α-cyanocinnamates in rats. This research is vital for understanding the metabolic pathways and interactions of these compounds in biological systems (Rietveld, Engels, Smit, & Seutter-Berlage, 1989).
Enhancing Hyperthermic Cytotoxicity
2-Cyanocinnamic acid has been found to synergistically enhance hyperthermic cytotoxicity in cancer research. This compound, in combination with other agents, significantly impacts the viability of cancer cells under specific conditions, suggesting its potential in cancer therapy (Wang, Shah, & Lanks, 1987).
One-Pot Synthesis of 2-Oxazolines
Ethyl α-cyanocinnamate derivatives are used for the one-pot synthesis of 2-oxazolines, demonstrating the versatility of 2-cyanocinnamates in synthesizing heterocyclic compounds. This method allows for good to excellent yields, highlighting the efficiency of 2-cyanocinnamates in organic synthesis (Chen et al., 2013).
Inhibition of Pyruvate Transport in Mitochondria
2-Cyanocinnamates play a crucial role in studying mitochondrial function, specifically in inhibiting pyruvate transport. This application is significant in bioenergetics and understanding metabolic pathways in cells (Halestrap & Denton, 1975).
Eigenschaften
Produktname |
2-Cyanocinnamate |
|---|---|
Molekularformel |
C10H6NO2- |
Molekulargewicht |
172.16 g/mol |
IUPAC-Name |
(E)-3-(2-cyanophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H7NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-6H,(H,12,13)/p-1/b6-5+ |
InChI-Schlüssel |
HQVOPXGNHGTKOD-AATRIKPKSA-M |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)[O-])C#N |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)[O-])C#N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC(=O)[O-])C#N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



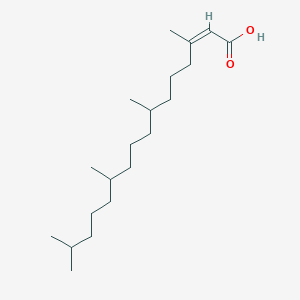
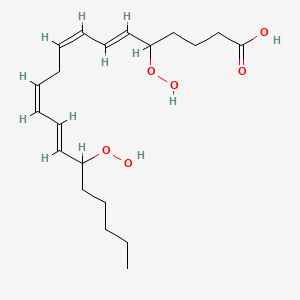
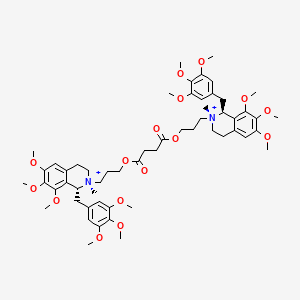
![2,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1233574.png)


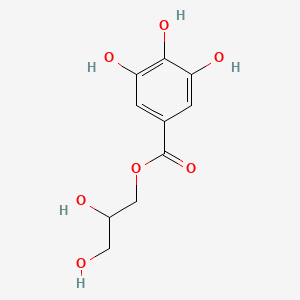

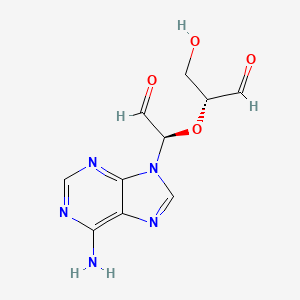
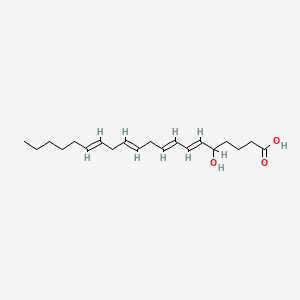
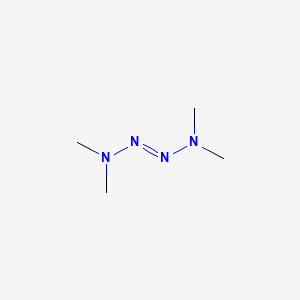
![(4R,4aS,7S,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1233592.png)

![2-[8-Acetyl-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl]acetic acid](/img/structure/B1233594.png)